1-Methyl-2-(pyridin-3-yl)piperazine
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Overview
Description
1-Methyl-2-(pyridin-3-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(pyridin-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-Methyl-2-(pyridin-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyridin-3-yl)piperazine involves its interaction with specific molecular targets. For instance, derivatives of this compound are known to act as potent and selective α2-adrenergic receptor antagonists. This interaction can modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: Another piperazine derivative with similar structural features.
4-Methylpiperazine: A simpler piperazine derivative with a methyl group at the 4-position.
2-(Hydroxymethyl)pyridine: A pyridine derivative with a hydroxymethyl group.
Uniqueness
1-Methyl-2-(pyridin-3-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an α2-adrenergic receptor antagonist sets it apart from other similar compounds, making it a valuable target for drug development .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-methyl-2-pyridin-3-ylpiperazine |
InChI |
InChI=1S/C10H15N3/c1-13-6-5-12-8-10(13)9-3-2-4-11-7-9/h2-4,7,10,12H,5-6,8H2,1H3 |
InChI Key |
DSSJKMAMVRDBKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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